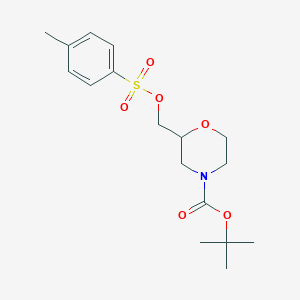

tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBHRXDXENCDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598701 | |

| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130546-33-7 | |

| Record name | tert-Butyl 2-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, a key chiral building block in modern organic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[1][2] Its presence can enhance pharmacological activity and improve the pharmacokinetic profile of a molecule.[3] The introduction of a chiral center, as seen in 2-substituted morpholines, adds a layer of complexity and specificity crucial for targeted drug action.[4][5] this compound, available in both (R) and (S) enantiomeric forms, serves as a versatile precursor for the synthesis of these valuable chiral morpholine derivatives. The Boc-protected nitrogen allows for controlled reactivity, while the tosylate group acts as an excellent leaving group for nucleophilic substitution reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 130546-33-7 (racemate) | |

| 135065-64-4 ((R)-enantiomer) | ||

| 148638-76-0 ((S)-enantiomer) | [6] | |

| Molecular Formula | C₁₇H₂₅NO₆S | |

| Molecular Weight | 371.45 g/mol | |

| Appearance | White powder | [7] |

| Storage | Sealed and preserved, often refrigerated. |

Note: Specific data such as melting point and solubility are not consistently reported across commercial suppliers and should be determined empirically.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward tosylation of the corresponding alcohol precursor, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.[8]

Synthetic Pathway

The synthetic route involves two main steps: the formation of the Boc-protected hydroxymethylmorpholine and its subsequent tosylation.

Figure 1: General synthetic scheme for the preparation of the title compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of the tosylated compound from its alcohol precursor.

Step 1: Tosylation of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

To a solution of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

While a specific, unified set of spectroscopic data is not available in the public domain, the expected characteristic signals are outlined below based on the compound's structure. Researchers should always acquire their own analytical data for confirmation.

¹H NMR:

-

Aromatic protons of the tosyl group will appear as two doublets in the range of 7.2-7.8 ppm.

-

The methyl protons of the tosyl group will be a singlet around 2.4 ppm.

-

The protons of the morpholine ring will show complex multiplets in the region of 2.5-4.0 ppm.

-

The protons of the tert-butyl group will appear as a singlet at approximately 1.4 ppm.

¹³C NMR:

-

Aromatic carbons of the tosyl group will be observed between 127-145 ppm.

-

The carbonyl carbon of the Boc group will be around 154 ppm.

-

The quaternary carbon of the tert-butyl group will appear around 80 ppm.

-

The carbons of the morpholine ring will resonate in the range of 40-70 ppm.

-

The methyl carbon of the tosyl group will be at approximately 21 ppm.

-

The methyl carbons of the tert-butyl group will be around 28 ppm.

FT-IR:

-

Characteristic strong absorptions for the sulfonyl group (S=O) will be present around 1360 and 1170 cm⁻¹.

-

A strong absorption for the carbonyl group (C=O) of the Boc protector will be observed around 1690 cm⁻¹.

-

C-O stretching frequencies will be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry:

-

The mass spectrum will show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). Fragmentation patterns would likely involve the loss of the Boc group and/or the tosylate moiety.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating the introduction of a wide range of functionalities at the 2-position of the morpholine ring.

Nucleophilic Substitution Reactions

The carbon atom attached to the tosyloxy group is susceptible to attack by various nucleophiles, proceeding typically via an Sₙ2 mechanism. This allows for the stereospecific introduction of new functional groups with inversion of configuration if the starting material is enantiomerically pure.

Figure 2: General scheme for nucleophilic substitution reactions.

Common Nucleophiles and Corresponding Products:

-

Azide (N₃⁻): Leads to the formation of an azidomethyl derivative, which can be subsequently reduced to an aminomethyl group.

-

Cyanide (CN⁻): Results in a cyanomethyl derivative, a precursor to carboxylic acids, amides, and amines.

-

Amines (R₂NH): Forms a variety of substituted aminomethyl morpholines.

-

Thiols (RS⁻): Yields thiomethyl ethers.

Application in the Synthesis of Bioactive Molecules

The chiral 2-substituted morpholine motif is a key structural element in several important pharmaceutical agents. This compound serves as a critical intermediate in the synthesis of these complex molecules.

Example: Synthesis of Delamanid Analogues

Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis.[9] The chiral morpholine ether linkage is a crucial part of its structure. The synthesis of Delamanid and its analogues can utilize chiral 2-substituted morpholine building blocks derived from precursors like this compound.

Example: Synthesis of Reboxetine Analogues

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[10] It features a 2-substituted morpholine core. Synthetic strategies towards Reboxetine and related compounds often involve the use of chiral morpholine precursors.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, the following precautions are recommended based on the reactivity of tosylates and general laboratory safety principles.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is often recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of 2-substituted morpholine derivatives. Its well-defined reactivity, coupled with the importance of the morpholine scaffold in medicinal chemistry, makes it an indispensable tool for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the laboratory.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[1]

-

Design and synthesis of morpholine analogues. Enamine.[2]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.[3]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.[4]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.[5]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.[8]

-

tert-Butyl 2-formyl-2-methylmorpholine-4-carboxylate | C11H19NO4 | CID 118905428. PubChem.[11]

-

This compound synthesis - ChemicalBook.

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 - PubChem.[12]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate.[13]

-

Morpholine synthesis - Organic Chemistry Portal.[14]

-

(s)-tert-butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate - ChemUniverse.[6]

-

135065-64-4|tert-Butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate - BLDpharm.[15]

-

This compound CAS#: 130546-33-7 - ChemicalBook.[16]

-

This compound CAS NO.130546-33-7.[7]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.[17]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.[18]

-

N-BOC-2-(tosyloxymethyl)morpholine | 130546-33-7 - Sigma-Aldrich.

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - MDPI.[19]

-

135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate - BLDpharm.[20]

-

(PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - ResearchGate.[21]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed.[22]

-

4 - Organic Syntheses Procedure.[23]

-

Pharmaceutical intermediates - Fonderpharm.[24]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.[25]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.[26]

-

Request A Quote - ChemUniverse.[27]

-

1228600-46-1|tert-Butyl 2-acetylmorpholine-4-carboxylate|BLD Pharm.[28]

-

Delamanid - Wikipedia.[9]

- (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC - PubMed Central.

-

The promises and pitfalls of reboxetine - PubMed.[10]

Sources

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound, CasNo.130546-33-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 8. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate | C11H19NO4 | CID 118905428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Morpholine synthesis [organic-chemistry.org]

- 14. 135065-64-4|tert-Butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 15. This compound CAS#: 130546-33-7 [m.chemicalbook.com]

- 16. e3s-conferences.org [e3s-conferences.org]

- 17. asianpubs.org [asianpubs.org]

- 18. mdpi.com [mdpi.com]

- 19. 135065-71-3|(R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 20. researchgate.net [researchgate.net]

- 21. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Pharmaceutical intermediates [fonderpharm.com]

- 24. researchgate.net [researchgate.net]

- 25. ijbr.com.pk [ijbr.com.pk]

- 26. chemuniverse.com [chemuniverse.com]

- 27. 1228600-46-1|tert-Butyl 2-acetylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 28. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, a key building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, physical and chemical properties, and its applications in the development of novel therapeutics.

Compound Identification and Structure

This compound is a functionalized morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][2][3] The introduction of a tosylate group at the 2-methyl position provides a reactive site for nucleophilic substitution, making this compound a versatile intermediate for the synthesis of more complex molecules.

Key Identifiers:

| Identifier | Value |

| CAS Number | 130546-33-7 |

| Molecular Formula | C17H25NO6S |

| Molecular Weight | 371.45 g/mol |

| IUPAC Name | tert-butyl 2-({[(4-methylphenyl)sulfonyl]oxy}methyl)morpholine-4-carboxylate |

Chemical Structure:

The structure of this compound features a morpholine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 2-position with a tosyloxymethyl group.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the tosylation of its corresponding alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate .

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

This protocol is a representative procedure for the tosylation of a primary alcohol.

Materials:

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexanes.[4][5][6]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from interfering with the reaction, as tosyl chloride can react with water.

-

Anhydrous Solvents: Ensures that the reagents do not decompose or react with water, which would lower the yield.

-

Cooling to 0 °C: The reaction is often exothermic, and cooling helps to control the reaction rate and prevent side reactions.

-

Pyridine as a Base: Neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Other non-nucleophilic bases like triethylamine can also be used.

-

Aqueous Workup: The series of washes removes excess pyridine, unreacted tosyl chloride (as the sulfonic acid), and other water-soluble impurities.

-

Column Chromatography: This is a standard purification technique to separate the desired product from any remaining starting material and non-polar impurities.[5][6]

Physicochemical and Spectroscopic Data

| Property | Expected Value/Characteristic |

| Appearance | White to off-white solid or a viscous oil |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| ¹H NMR | Expected signals for the tert-butyl group (~1.4 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), tosyloxymethyl protons (~4.0-4.2 ppm), aromatic protons of the tosyl group (~7.3 and ~7.8 ppm), and the methyl group of the tosyl group (~2.4 ppm). |

| ¹³C NMR | Expected signals for the carbons of the tert-butyl group, the morpholine ring, the tosyloxymethyl group, and the tosyl aromatic ring. |

| IR Spectroscopy | Characteristic peaks for C=O stretch (Boc group) around 1690 cm⁻¹, S=O stretches (sulfonate) around 1360 and 1175 cm⁻¹, and C-O stretches. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 372.15. |

Applications in Drug Discovery and Organic Synthesis

The morpholine moiety is a cornerstone in the design of new drugs due to its ability to improve solubility and other pharmacokinetic properties.[1][2][3][7] The title compound, with its activated hydroxymethyl group, serves as a key intermediate for introducing the morpholine scaffold into larger molecules.

The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile synthesis of various derivatives, including:

-

Amines: Reaction with primary or secondary amines to form more complex substituted morpholines.

-

Azides: Introduction of an azide group, which can be further transformed into an amine or used in "click" chemistry reactions.

-

Thiols: Formation of thioethers.

-

Cyanides: Carbon chain extension.

These transformations are fundamental in building libraries of compounds for high-throughput screening in drug discovery programs. The morpholine core is found in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders.[1][7]

Safety and Handling

General Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Specific Hazards of Tosylates:

Tosylates are alkylating agents and should be handled with care as they are potentially carcinogenic.[11]

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its pre-activated nature allows for the efficient incorporation of the beneficial morpholine scaffold into a wide array of molecules, facilitating the exploration of new chemical space in the quest for novel therapeutics. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (URL: [Link])

-

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. (URL: [Link])

-

explosion in a chemistry research lab using distillation for - ehs.uci.edu. (URL: [Link])

-

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC. (URL: [Link])

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 - PubChem. (URL: [Link])

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. (URL: [Link])

-

Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate. (URL: [Link])

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

-

Cas 40987-24-4,(4-BENZYL-1,4-OXAZINAN-2-YL)METHANOL | lookchem. (URL: [Link])

-

Advice for making tosylate and mesylate salts? - Reddit. (URL: [Link])

-

Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

-

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate - PubChem. (URL: [Link])

-

is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol - MDPI. (URL: [Link])

-

Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ehs.uci.edu [ehs.uci.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Morpholine Scaffolds and Tosylate Activation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including a flexible conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] Specifically, C-substituted morpholine derivatives are of significant interest in the development of therapeutics for the central nervous system (CNS), where they can enhance blood-brain barrier permeability.[2]

The synthesis of complex morpholine-containing molecules often requires the strategic activation of functional groups. The conversion of a primary alcohol, which is a poor leaving group, into a tosylate ester is a cornerstone transformation in organic synthesis.[3][4] This process, known as tosylation, installs a p-toluenesulfonate (tosyl) group, an excellent leaving group, thereby facilitating subsequent nucleophilic substitution (SN2) and elimination (E2) reactions.[3][5] This guide provides a detailed examination of the synthesis of tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate from its alcohol precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds.

The tert-butyl protecting group on the morpholine nitrogen is frequently employed in medicinal chemistry to modulate compound properties and prevent unwanted side reactions during synthesis.[6][7]

Reaction Mechanism and Principles: The Dual Role of Pyridine in Tosylation

The tosylation of an alcohol is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, most commonly pyridine.[3] The role of pyridine in this reaction is multifaceted and crucial for its success, acting as both a nucleophilic catalyst and an acid scavenger.[8][9]

Nucleophilic Catalysis

Contrary to what might be assumed, pyridine is a more potent nucleophile than the alcohol substrate.[8][10][11] It rapidly attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion to form a highly reactive intermediate, N-tosylpyridinium chloride.[8][10][11] This intermediate is a significantly more powerful tosylating agent than TsCl itself due to the positively charged pyridinium moiety, which increases the electrophilicity of the sulfur atom.[10][11]

Acid Scavenging

The reaction between the alcohol and the N-tosylpyridinium intermediate generates a protonated tosylate ester and liberates a molecule of pyridine. The subsequent deprotonation of the oxonium ion by another molecule of pyridine yields the final tosylate product and pyridinium chloride.[8] This neutralization of the hydrochloric acid byproduct is essential to prevent it from causing undesirable side reactions.[8]

A critical feature of this mechanism is that the carbon-oxygen bond of the alcohol remains intact throughout the reaction.[3][4][5] This ensures that the stereochemistry at a chiral center is retained during the formation of the tosylate.[3][5]

Reaction Pathway Diagram

Caption: Reaction mechanism for the tosylation of the alcohol precursor.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, reproducible protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |

| tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 231.29 | 1.0 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 - 1.5 | 1.2 - 1.5 |

| Pyridine (anhydrous) | 79.10 | 1.5 - 2.0 | 1.5 - 2.0 |

| Dichloromethane (DCM, anhydrous) | 84.93 | - | - |

| Deionized Water | 18.02 | - | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | - | - |

| Brine (saturated NaCl solution) | 58.44 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 142.04 / 120.37 | - | - |

Procedure

-

Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 volumes).[4]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq.).[12]

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.[12]

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[12] If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[3][12]

-

Work-up - Quenching: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[3][12]

-

Work-up - Extraction: Separate the layers and extract the aqueous layer with DCM.[12]

-

Work-up - Washing: Combine the organic layers and wash successively with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally with brine.[4][13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[4][12]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[3]

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification.

Characterization and Analysis

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the tosylate ester.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl group (S=O).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

Conclusion

The tosylation of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a robust and indispensable transformation in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of the underlying principles, a detailed experimental protocol, and the necessary considerations for the successful synthesis, purification, and characterization of the target compound. The ability to efficiently convert a primary alcohol into an excellent leaving group with retention of stereochemistry is a powerful tool for researchers and professionals in the fields of drug discovery and organic synthesis.

References

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?[Link]

-

OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

-

Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]

-

Proprep. Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. [Link]

-

YouTube. (2023). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]

-

YouTube. (2015). Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Organic Syntheses. Procedure. [Link]

-

PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

-

PMC. Metabolically Stable tert-Butyl Replacement. [Link]

Sources

- 1. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. proprep.com [proprep.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

(R)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate vs (S)-enantiomer

An In-depth Technical Guide for Drug Development Professionals: (R)- and (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate

Introduction: The Critical Role of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its ability to improve physicochemical properties such as solubility and to act as a key pharmacophore makes it a valuable building block for drug designers.[3] When chirality is introduced, as in the case of 2-substituted morpholines, the stereochemistry becomes a critical determinant of biological activity. The enantiomeric pair, (R)- and (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, represents a quintessential example of chiral building blocks whose precise stereochemical configuration dictates their utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of these enantiomers, focusing on their stereospecific synthesis, characterization, and strategic application in drug discovery. As a senior application scientist, the narrative emphasizes the causality behind methodological choices, providing researchers with the foundational knowledge to effectively utilize these powerful synthetic intermediates.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of each enantiomer and their precursors is essential for their effective use in synthesis. The tosylate is derived from its corresponding chiral alcohol precursor, which is commercially available in both (R) and (S) forms.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Form |

| IUPAC Name | tert-Butyl (2R)-2-(((4-methylphenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate | tert-Butyl (2S)-2-(((4-methylphenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate | tert-Butyl 2-(((tosyloxy)methyl)morpholine-4-carboxylate |

| CAS Number | 135065-64-4[4] | Not individually indexed | 130546-33-7[5][6] |

| Molecular Formula | C₁₇H₂₅NO₆S | C₁₇H₂₅NO₆S | C₁₇H₂₅NO₆S |

| Molecular Weight | 371.45 g/mol [6] | 371.45 g/mol | 371.45 g/mol |

| Precursor Alcohol | tert-Butyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate | tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate |

| Precursor CAS | 135065-71-3[7] | 135065-76-8[8] | 135065-69-9[9] |

Stereospecific Synthesis: From Chiral Alcohol to Activated Tosylate

The synthesis of the title compounds is a direct and high-yielding transformation from their respective chiral alcohol precursors. The core of this synthesis is the tosylation reaction, which converts the primary hydroxyl group—a notoriously poor leaving group—into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) reactions.[10][11]

Causality of Experimental Design

-

Choice of Reagent (p-Toluenesulfonyl Chloride, TsCl): TsCl is selected for its reactivity and the stability of the resulting tosylate ester. The tosyl group's electron-withdrawing nature and its ability to delocalize negative charge make the tosylate anion (TsO⁻) a very stable, and therefore excellent, leaving group.[11]

-

Role of the Base (Triethylamine or Pyridine): The tosylation reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acidic byproduct, preventing potential side reactions and driving the reaction to completion.[12]

-

Solvent Selection (Anhydrous Dichloromethane, DCM): The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive tosyl chloride. DCM is an ideal solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials.[13]

-

Retention of Stereochemistry: A critical feature of this protocol is that the reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the chiral center is not broken.[10] This ensures that the stereochemistry of the starting alcohol is perfectly retained in the final tosylate product.

Diagram of the Synthetic Pathway

Caption: Stereospecific synthesis of (R)- and (S)-tosylates from their alcohol precursors.

Detailed Experimental Protocol: Tosylation

This protocol is a self-validating system, applicable to either the (R) or (S) enantiomer of the starting alcohol.

Materials:

-

(R)- or (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Anhydrous Dichloromethane (DCM) (10 volumes)

-

Deionized Water

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Charge a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet with the chiral alcohol (1.0 eq.) and anhydrous DCM (10 volumes).[13]

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[12] If the reaction is sluggish, the mixture can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[10]

-

Work-up: Upon completion, dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash successively with deionized water and then a brine solution.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a pale oil or solid. If necessary, purify by flash column chromatography on silica gel to yield the desired pure tosylate.

Characterization and Enantiomeric Purity Analysis

While standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) are used to confirm the chemical structure of the tosylates, they cannot distinguish between the (R) and (S) enantiomers. For this, chiral chromatography is indispensable.

Chiral High-Performance Liquid Chromatography (HPLC)

The definitive method for assessing enantiomeric purity and separating the enantiomers is chiral HPLC. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds.[14] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase, allowing for enantiorecognition.[15][16]

-

Method Development: A typical starting point for method development involves screening various polar organic mobile phases (e.g., methanol, ethanol, isopropanol) or normal-phase eluents (e.g., hexane/isopropanol mixtures).[14][17] The choice of CSP and mobile phase is critical for achieving baseline separation.

Caption: Workflow for the chiral separation and analysis of tosylate enantiomers.

Application in Drug Discovery: A Stereospecific Gateway

The primary value of (R)- and (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate lies in their role as chiral synthons. The tosylate group serves as a highly efficient "activating group" for the hydroxymethyl precursor, enabling its participation in Sₙ2 reactions with a wide range of nucleophiles.

Mechanism of Action in Synthesis

The carbon atom attached to the tosylate group becomes highly electrophilic. When a nucleophile (e.g., an amine, thiol, or alkoxide from another part of a target molecule) attacks this carbon, it displaces the tosylate leaving group. This reaction proceeds with a complete inversion of stereochemistry at the reaction center if the chiral center were the electrophilic carbon itself. However, in this specific molecule, the chiral center is adjacent to the reactive site. Therefore, the nucleophilic substitution occurs at the primary carbon, and the integrity of the C2 chiral center of the morpholine ring is preserved. This allows for the precise, stereospecific installation of the entire chiral morpholine moiety into a more complex molecule.

Caption: Role of the tosylate as a chiral building block in Sₙ2 reactions.

Strategic Importance in Drug Development

-

Access to Enantiopure Drugs: Since the biological effects of enantiomers can differ significantly—with one being therapeutic (the eutomer) and the other being inactive or even harmful (the distomer)—the ability to synthesize a single, specific enantiomer is a regulatory and safety requirement.[15] These building blocks provide a reliable route to such enantiopure targets.

-

Structure-Activity Relationship (SAR) Studies: Access to both (R) and (S) enantiomers of the final drug candidate is crucial during lead optimization. It allows medicinal chemists to definitively establish the SAR related to that specific chiral center, confirming that the biological activity is indeed stereospecific.[18]

Conclusion

(R)- and (S)-tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate are not merely chemical reagents; they are precision tools for the modern medicinal chemist. Their value is rooted in the principle of chirality. The straightforward, stereoretentive synthesis from their respective chiral alcohols transforms a simple morpholine derivative into a potent electrophilic building block. Understanding the rationale behind their synthesis, the necessity of chiral analysis, and the mechanism by which they introduce a specific stereocenter into a target molecule is fundamental for their successful application. For researchers and drug development professionals, mastering the use of these enantiomers is a key step toward the rational design and efficient synthesis of next-generation, enantiomerically pure therapeutics.

References

-

Reddy, L. R. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. Available at: [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

-

Chen, G., et al. (2007). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4437. Available at: [Link]

-

Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

Kazemi, F., et al. (2007). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]

-

Wang, Y., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link]

-

Said, R. (2005). Chiral Drug Separation. In Encyclopedia of Analytical Science. Available at: [Link]

-

Hussain, C. M., & Al-Ghamdi, M. A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]

-

PubChemLite. (n.d.). Tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate. Retrieved from [Link]

-

Angeles, E., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M401. Available at: [Link]

-

Caron, G., & Ermondi, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. Drug Discovery Today, 26(12), 2735-2737. Available at: [Link]

-

Ilisz, I., et al. (2018). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 23(11), 2919. Available at: [Link]

-

LabRulez LCMS. (n.d.). Chiral separation of trans-Stilbene oxide. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4149-4180. Available at: [Link]

-

Angeles, E., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]

-

ChemUniverse. (n.d.). Order : (S)-TERT-BUTYL 2-((TOSYLOXY)METHYL)MORPHOLINE-4-CARBOXYLATE. Retrieved from [Link]

-

ChemUniverse. (n.d.). Request Bulk Quote : (S)-TERT-BUTYL 2-((TOSYLOXY)METHYL)MORPHOLINE-4-CARBOXYLATE. Retrieved from [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. 135065-64-4|tert-Butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 130546-33-7|tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 135065-71-3 | (R)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Alcohols | Ambeed.com [ambeed.com]

- 8. 135065-76-8 | (S)-tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 9. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.labrulez.com [lcms.labrulez.com]

- 18. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Technical Guide to the Boc Protection and Deprotection of Chiral Morpholines

January 14, 2026

Introduction: The Strategic Importance of Chiral Morpholines and the Role of the Boc Protecting Group

Chiral morpholines are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their prevalence in a wide array of FDA-approved drugs and biologically active molecules.[1] Their unique structural and physicochemical properties, including improved solubility and metabolic stability, often impart favorable pharmacokinetic profiles to drug candidates.[1] The stereochemistry of the morpholine ring is frequently critical for biological activity, making the development of robust and stereoselective synthetic routes a key focus in medicinal chemistry.[2] Notable pharmaceuticals containing a chiral morpholine scaffold include the antibiotic Linezolid , the fluoroquinolone antibacterial agent Finafloxacin , and the antidepressant Reboxetine .[3][4][5][6]

Given the reactivity of the secondary amine within the morpholine ring, its protection is often a crucial step in multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[7] Its widespread use stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and, most importantly, its facile removal under acidic or thermal conditions.[8] This orthogonality allows for the selective deprotection of the morpholine nitrogen in the presence of other sensitive functional groups, a critical aspect in the synthesis of complex molecules.

This in-depth technical guide provides a comprehensive overview of the Boc protection and deprotection of chiral morpholines, drawing upon established protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental procedures, and discuss critical considerations for maintaining stereochemical integrity.

Part 1: Boc Protection of Chiral Morpholines: A Mechanistic and Practical Overview

The protection of the secondary amine in a chiral morpholine as its N-Boc derivative is a fundamental transformation that enables further synthetic manipulations at other positions of the molecule. The reaction is typically achieved by treating the chiral morpholine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a suitable base.

Mechanism of Boc Protection

The mechanism of Boc protection of a secondary amine, such as a chiral morpholine, proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the morpholine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide anion and carbon dioxide gas. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated morpholine nitrogen, yielding the N-Boc protected morpholine and tert-butanol. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[9]

In some protocols, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive N-Boc-pyridinium intermediate, which is then more susceptible to attack by the morpholine nitrogen.

dot

Caption: Workflow for the Boc protection of a chiral morpholine.

Experimental Protocol: Boc Protection of (S)-2-Methylmorpholine

The following protocol is a representative example for the Boc protection of a chiral morpholine.

Materials:

-

(S)-2-Methylmorpholine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a solution of (S)-2-methylmorpholine in DCM, add triethylamine at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

To the cooled solution, add a solution of di-tert-butyl dicarbonate in DCM dropwise over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-(S)-2-methylmorpholine.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Comparative Data for Boc Protection of Chiral Morpholines

| Substrate | Base | Solvent | Time (h) | Yield (%) | Stereochemical Purity | Reference |

| (S)-2-Methylmorpholine | TEA | DCM | 12 | >95 | ee >99% | [10] |

| (R)-3-Phenylmorpholine | NaHCO₃ | Dioxane/H₂O | 6 | 92 | Not Reported | Generic Protocol |

| cis-2,6-Dimethylmorpholine | NaOH | THF/H₂O | 4 | 98 | Not Reported | Generic Protocol |

| (2R,5S)-2,5-Dimethylmorpholine | TEA | CH₂Cl₂ | 16 | 85 | ee >98% | [11] |

Expertise & Experience Insights:

The choice of base and solvent can be critical for optimizing the reaction. For sterically hindered morpholines, using a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) followed by the addition of Boc₂O can prevent the formation of urea byproducts.[] In cases where the chiral morpholine is available as a hydrochloride salt, an additional equivalent of base is required to neutralize the salt before protection. The reaction is generally robust and proceeds with high fidelity, with no erosion of stereoisomeric purity typically observed, as confirmed by chiral HPLC analysis.[13]

Part 2: Boc Deprotection of Chiral Morpholines: Strategies and Considerations

The removal of the Boc group is a critical step to unmask the morpholine nitrogen for subsequent reactions. The acid-lability of the Boc group makes acidic hydrolysis the most common deprotection strategy. However, thermal and Lewis acid-catalyzed methods offer valuable alternatives, particularly for substrates sensitive to strong protic acids.

Mechanisms of Boc Deprotection

1. Acidic Deprotection:

The most prevalent method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in 1,4-dioxane or methanol.[14][15] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond.[2] This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free morpholine amine.[2] The amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.

dot

Caption: Acid-catalyzed deprotection of a Boc-protected chiral morpholine.

2. Thermal Deprotection:

In the absence of acid-sensitive functional groups, thermal deprotection offers a catalyst-free alternative.[8] This method involves heating the N-Boc morpholine, often in a high-boiling solvent or neat, to induce the elimination of isobutylene and carbon dioxide, yielding the free amine.[16] Continuous flow reactors are particularly well-suited for thermal deprotections, allowing for precise temperature control and shorter reaction times at elevated temperatures.[8]

3. Lewis Acid-Catalyzed Deprotection:

Lewis acids, such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃), can also facilitate the cleavage of the Boc group.[5] The mechanism is analogous to protic acid catalysis, where the Lewis acid coordinates to the carbonyl oxygen, thereby activating the carbamate towards cleavage.[5] This method can be advantageous when a substrate contains other acid-sensitive groups that might be cleaved by strong protic acids.

Experimental Protocol: Acidic Deprotection of N-Boc-(R)-2-Phenylmorpholine with HCl in Dioxane

Materials:

-

N-Boc-(R)-2-phenylmorpholine (1.0 equiv)

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve N-Boc-(R)-2-phenylmorpholine in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

To this solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC. The product, (R)-2-phenylmorpholine hydrochloride, may precipitate from the solution.

-

Upon completion, remove the solvent under reduced pressure.

-

To isolate the free amine, dissolve the resulting hydrochloride salt in water and basify to pH > 10 with a suitable base (e.g., 1M NaOH).

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the free (R)-2-phenylmorpholine.

-

Alternatively, the hydrochloride salt can be isolated by adding diethyl ether to the reaction mixture to induce precipitation, followed by filtration.

Comparative Data for Boc Deprotection of Chiral Morpholines

| Method | Reagent/Conditions | Substrate | Time (h) | Yield (%) | Stereochemical Purity | Reference |

| Acidic | 4M HCl in Dioxane, RT | N-Boc-2-substituted morpholines | 1-4 | >90 | Configuration Retained | [14][17] |

| Acidic | 20-50% TFA in DCM, 0°C to RT | N-Boc-3-substituted morpholines | 0.5-2 | >90 | Configuration Retained | [15][18] |

| Thermal | 150-240 °C, continuous flow | N-Boc-morpholine | 0.5-1 | 50-95 | Not Reported | [8] |

| Lewis Acid | ZnBr₂ in DCM | N-Boc secondary amines | 12-24 | 80-95 | Not Reported | [5] |

Trustworthiness and Troubleshooting:

A critical consideration during acidic deprotection is the potential for side reactions caused by the electrophilic tert-butyl cation intermediate.[9] In substrates containing electron-rich aromatic rings or other nucleophilic functional groups, tert-butylation can be a competing side reaction.[19] To mitigate this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[19] Incomplete deprotection can occur due to insufficient acid strength, low temperature, or steric hindrance around the Boc-protected nitrogen.[18] In such cases, increasing the reaction time, temperature, or acid concentration can drive the reaction to completion.[18] It is imperative to perform these reactions under anhydrous conditions if other moisture-sensitive groups are present.

Part 3: Application in Drug Development: The Synthesis of Chiral Morpholine-Containing APIs

The strategic use of Boc protection and deprotection is a cornerstone in the synthesis of many pharmaceuticals. The following examples highlight the application of these methods in the production of key chiral morpholine-containing drugs.

Linezolid

Linezolid is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria.[5] Its synthesis involves the coupling of a chiral (R)-epichlorohydrin derivative with a morpholine-substituted phenyl isocyanate.[20] In many synthetic routes, the morpholine nitrogen is protected as a Boc carbamate to prevent its reaction during the formation of the oxazolidinone ring. The Boc group is then removed in a later step, typically under acidic conditions, to yield the final active pharmaceutical ingredient.

Finafloxacin

Finafloxacin is a fluoroquinolone antibiotic that exhibits enhanced activity in acidic environments.[3][4] A key intermediate in its synthesis is a chiral morpholinopyrrolidine moiety.[3] The synthesis of this chiral building block often involves the use of protecting groups, including the Boc group, to control the reactivity of the amine functionalities during the multi-step synthesis.

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[3] The synthesis of the enantiomerically pure (S,S)-reboxetine often involves the use of a chiral (S)-2-(hydroxymethyl)morpholine intermediate.[3] In various synthetic strategies, the morpholine nitrogen is protected, for instance as a Boc derivative, to allow for selective transformations on the hydroxymethyl group or other parts of the molecule before its deprotection in the final stages of the synthesis.

Conclusion

The Boc protection and deprotection of chiral morpholines are indispensable tools in the arsenal of the modern synthetic and medicinal chemist. The robustness, high yields, and orthogonality of the Boc group make it an ideal choice for the temporary masking of the morpholine nitrogen during the synthesis of complex, biologically active molecules. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and awareness of potential side reactions are paramount to the successful application of these methods while preserving the stereochemical integrity of the chiral morpholine core. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to confidently and effectively employ these critical transformations in their synthetic endeavors.

References

-

Stass, H., et al. (2007). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. ResearchGate. [Link]

-

MerLion Pharmaceuticals. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN). [Link]

-

Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

-

Pal'Chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. [Link]

- Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.

-

Reddy, K. R., et al. (2007). An efficient and practical synthesis of antibacterial linezolid. ResearchGate. [Link]

-

ResearchGate. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. [Link]

-

Reddy, P. V. N., et al. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(24), 4443–4446. [Link]

-

ResearchGate. (2015). Boc deprotection conditions tested. [Link]

-

Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24467–24474. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. r/chemistry. [Link]

-

PubMed Central. (2020). Enantioselective synthesis of chiral BCPs. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

ResearchGate. (2006). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

-

Synthetic Communications. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

-

PubMed Central. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. (2018). Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2). [Link]

-

ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

PubMed Central. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]

-

ResearchGate. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

MDPI. (2007). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. merlionpharma.com [merlionpharma.com]

- 4. merlionpharma.com [merlionpharma.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 14. Boc Deprotection - HCl [commonorganicchemistry.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Chiral Morpholine Scaffolds in Modern Drug Discovery

Abstract

The morpholine ring is a privileged heterocyclic motif frequently employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation can improve aqueous solubility, metabolic stability, and oral bioavailability.[3][4] When chirality is introduced, the resulting three-dimensional arrangement of substituents on the morpholine scaffold allows for precise, stereospecific interactions with biological targets, often leading to significant improvements in potency and selectivity.[5][6] This guide provides an in-depth analysis of the strategic application of chiral morpholine scaffolds, covering stereoselective synthetic methodologies, their impact on pharmacokinetic profiles, and detailed case studies of successful FDA-approved drugs. It is intended for researchers and professionals in the field of drug development seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is far more than a simple solubilizing group; its utility in drug design is a result of a unique combination of physicochemical properties that address several critical challenges in medicinal chemistry.[1][7]

Physicochemical and Pharmacokinetic Rationale

The decision to incorporate a morpholine ring is often driven by the need to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility, while the saturated, flexible nature of the ring maintains a favorable lipophilic-hydrophilic balance.[8][9] The nitrogen atom's basicity (pKa ≈ 8.7) is attenuated by the electron-withdrawing effect of the oxygen, making it less prone to extensive protonation at physiological pH compared to piperidine or piperazine.[3][8] This modulation of basicity is crucial for enhancing membrane permeability and oral bioavailability.[2]

Furthermore, the morpholine ring often imparts metabolic stability.[3] While it can be metabolized via oxidation, this process often leads to predictable and non-toxic derivatives, providing a means of engineering optimal clearance rates.[10][11] For central nervous system (CNS) drug discovery, the scaffold's properties are particularly advantageous, frequently improving a compound's ability to cross the blood-brain barrier (BBB).[8][9][12]

| Property | Contribution of Morpholine Scaffold | Rationale & Causality |

| Aqueous Solubility | Generally increased | The ring's oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[7][13] |

| Basicity (pKa) | Moderated (pKa ≈ 8.7) | The inductive electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen compared to piperazine or piperidine.[3][8] |

| Metabolic Stability | Often enhanced | The ring can be more stable to CYP450-mediated metabolism than more lipophilic or highly basic amines.[3] Oxidation of the morpholine ring can provide a "soft spot" for predictable clearance. |

| Membrane Permeability | Favorable balance | The moderated pKa prevents full protonation at physiological pH, while the overall scaffold maintains a balance of lipophilicity and hydrophilicity, aiding passive diffusion across membranes.[2][9] |

| Blood-Brain Barrier (BBB) Penetration | Often improved | The well-balanced lipophilic-hydrophilic profile and flexible conformation are key attributes for CNS drug candidates.[8][12] |

Stereoselective Synthesis: The Gateway to Chiral Scaffolds

The biological activity of a chiral morpholine-containing drug is critically dependent on its stereochemistry.[5][6] Therefore, robust and scalable methods for the enantioselective synthesis of these scaffolds are essential. Catalytic asymmetric procedures are particularly valuable as they minimize the need for chiral auxiliaries or resolutions.[14]

Key Synthetic Strategies & Methodologies

Several powerful strategies have emerged for constructing chiral morpholines. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

-

Asymmetric Hydrogenation of Dehydromorpholines: This method provides excellent enantioselectivity through the use of chiral metal catalysts (e.g., Rhodium complexes) to reduce a prochiral double bond.[5]

-